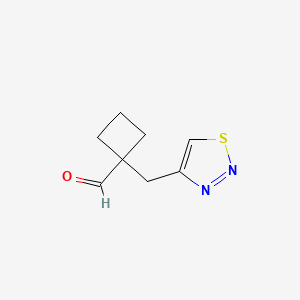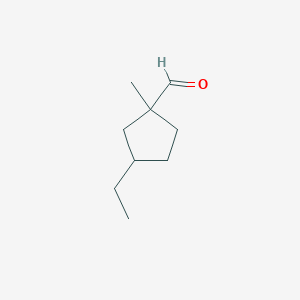
Methyl 3-(chlorosulfonyl)-2-oxo-1,3-oxazolidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(chlorosulfonyl)-2-oxo-1,3-oxazolidine-5-carboxylate is a chemical compound known for its unique structure and reactivity. This compound features a chlorosulfonyl group, an oxo group, and a carboxylate ester, making it a versatile reagent in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-2-oxo-1,3-oxazolidine-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable oxazolidine derivative with chlorosulfonic acid. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorosulfonyl)-2-oxo-1,3-oxazolidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and oxazolidine derivatives.
Reduction: Reduction of the chlorosulfonyl group can yield mercaptobenzoxazolin-2-ones.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform, acetone
Catalysts: Triethylamine for substitution reactions
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
Methyl 3-(chlorosulfonyl)-2-oxo-1,3-oxazolidine-5-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules.
Medicinal Chemistry: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfonyl)-2-oxo-1,3-oxazolidine-5-carboxylate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl functionalities into target molecules .
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These compounds also contain a sulfonyl group and exhibit similar reactivity towards nucleophiles.
Benzoxazolin-2-ones: These compounds share the oxazolidine core structure and undergo similar substitution and hydrolysis reactions.
Uniqueness
Methyl 3-(chlorosulfonyl)-2-oxo-1,3-oxazolidine-5-carboxylate is unique due to the presence of both a chlorosulfonyl group and an oxo group, which confer distinct reactivity patterns and make it a valuable reagent in organic synthesis and industrial applications.
Properties
Molecular Formula |
C5H6ClNO6S |
|---|---|
Molecular Weight |
243.62 g/mol |
IUPAC Name |
methyl 3-chlorosulfonyl-2-oxo-1,3-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C5H6ClNO6S/c1-12-4(8)3-2-7(5(9)13-3)14(6,10)11/h3H,2H2,1H3 |
InChI Key |
IMOCPBCLOMBRMG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(C(=O)O1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[1-(2-Bromophenyl)ethyl]amino}butan-2-ol](/img/structure/B13300101.png)

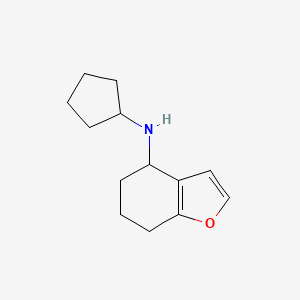
![N-Methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride](/img/structure/B13300115.png)
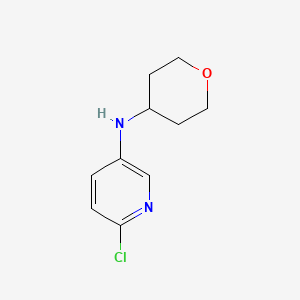
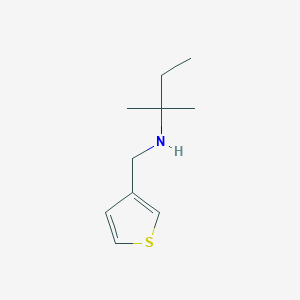
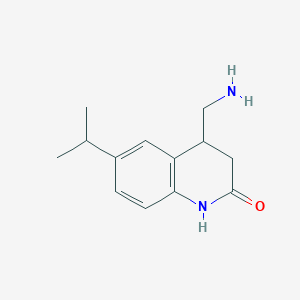
![Potassium 2-[(3-methylbutyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B13300152.png)
![1-Fluoro-3-[(4-methylthiophen-3-yl)amino]propan-2-ol](/img/structure/B13300156.png)
![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine](/img/structure/B13300160.png)
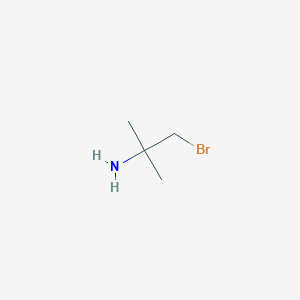
![3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13300169.png)
